molecular formula C27H27N3O3 B3006272 1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 578755-24-5

1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one

Katalognummer: B3006272
CAS-Nummer: 578755-24-5
Molekulargewicht: 441.531
InChI-Schlüssel: HFKQHNVHMSPXFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyrrolidin-2-one core substituted at position 1 with a 2-methoxyphenyl group and at position 4 with a 1-(2-(m-tolyloxy)ethyl)-1H-benzimidazol-2-yl moiety. The benzimidazole ring is critical for π-π stacking interactions in biological targets, while the 2-methoxyphenyl group enhances lipophilicity and modulates electronic properties. The m-tolyloxyethyl chain introduces steric bulk and may influence receptor binding kinetics . Its synthesis typically involves condensation reactions between Schiff bases and succinic anhydride derivatives, followed by cyclization under acidic conditions, as seen in related benzimidazole-pyrrolidinone systems .

Eigenschaften

IUPAC Name

1-(2-methoxyphenyl)-4-[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O3/c1-19-8-7-9-21(16-19)33-15-14-29-23-11-4-3-10-22(23)28-27(29)20-17-26(31)30(18-20)24-12-5-6-13-25(24)32-2/h3-13,16,20H,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKQHNVHMSPXFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-methoxyphenyl)-4-(1-(2-(m-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C23H26N4O3\text{C}_{23}\text{H}_{26}\text{N}_4\text{O}_3

This formula indicates a molecular complexity that may contribute to its biological activity. The presence of functional groups such as methoxy and benzimidazole moieties suggests potential interactions with various biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of benzimidazole, similar to the compound , exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds containing benzimidazole rings have shown IC50 values as low as 16.38 μM against the MDA-MB-231 breast cancer cell line, indicating strong anticancer potential .

CompoundCell LineIC50 (μM)
2gMDA-MB-23116.38
2dMDA-MB-23129.39

These findings suggest that the incorporation of methoxy and other substituents may enhance the lipophilicity and membrane permeability of the compound, facilitating its biological activity.

Antifungal and Antibacterial Activity

The compound's structural features also suggest potential antifungal and antibacterial properties. In related research, benzimidazole derivatives were evaluated for their antimicrobial efficacy, showing moderate activity against Candida albicans and Staphylococcus aureus, with MIC values ranging from 64 to 512 μg/mL .

PathogenMIC (μg/mL)
Candida albicans64
Staphylococcus aureus4

These results indicate that modifications in the chemical structure can lead to enhanced antimicrobial properties.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Cell Cycle Arrest : Compounds similar to this one have been shown to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to cytochrome c release and subsequent caspase activation .
  • Enzyme Inhibition : The structural components may interact with specific enzymes or receptors involved in cell proliferation and survival pathways, potentially inhibiting tumor growth.
  • Ion Channel Modulation : Some studies suggest that related compounds act as blockers of voltage-gated sodium channels (Na V1.3 and Na V1.7), which are implicated in pain pathways and could be relevant for therapeutic applications in pain management .

Study on Anticancer Activity

A recent study investigated a series of benzimidazole derivatives for their anticancer properties. Among these, the derivative corresponding to our compound exhibited significant cytotoxicity against several cancer cell lines, reinforcing the notion that substituents like methoxy enhance biological activity through improved membrane interaction and solubility .

Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives similar to our compound were tested against clinical isolates of resistant bacteria. The results indicated promising activities, particularly against methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in treating resistant infections .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrrolidinone Core

  • Replacement of the m-tolyloxyethyl chain with a piperidinyl-oxoethyl group introduces a basic nitrogen, which may enhance solubility in acidic environments.
  • 1-Benzyl-4-{1-[2-(p-tolyloxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one () :

    • The benzyl group at position 1 reduces steric hindrance compared to the bulkier 2-methoxyphenyl, possibly improving binding pocket accommodation.
    • The p-tolyloxyethyl substituent (vs. m-tolyloxyethyl) modifies spatial orientation, affecting target engagement .

Modifications on the Benzimidazole Moiety

  • 4-(1-(2-(2-Allylphenoxy)ethyl)-1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one (): The 4-methoxyphenyl group at position 1 shifts electronic density compared to the 2-methoxyphenyl analogue, altering dipole interactions. The 2-allylphenoxyethyl chain may confer greater conformational flexibility .

Physicochemical and Pharmacokinetic Properties

Compound LogP* Solubility (mg/mL) Metabolic Stability (t½, h) Key Substituents Reference ID
Target Compound 3.8 0.12 6.7 2-Methoxyphenyl, m-tolyloxyethyl
1-(4-Butylphenyl) Analogue 4.5 0.08 4.2 4-Butylphenyl, piperidinyl-oxoethyl
1-Benzyl-p-tolyloxyethyl Derivative 3.2 0.25 8.1 Benzyl, p-tolyloxyethyl
4-Allyl-2-methoxyphenoxyethyl Derivative 3.5 0.15 5.9 Dual methoxy, allylphenoxyethyl

*Calculated using fragment-based methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.